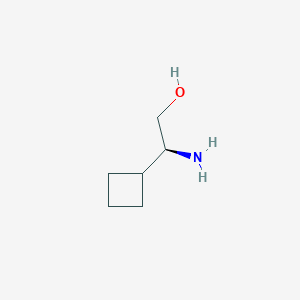
1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an isopropoxy group attached to the pyridine ring and a methylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyridine ring is replaced by the isopropoxy group.
Attachment of the Methylmethanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathway.
Comparaison Avec Des Composés Similaires
1-(6-Methoxypyridin-3-yl)-N-methylmethanamine: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(6-Ethoxypyridin-3-yl)-N-methylmethanamine: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(6-Propoxypyridin-3-yl)-N-methylmethanamine: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine is unique due to the presence of the isopropoxy group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
1076197-58-4 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
N-methyl-1-(6-propan-2-yloxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)13-10-5-4-9(6-11-3)7-12-10/h4-5,7-8,11H,6H2,1-3H3 |
Clé InChI |
ZPAIUYNNWHLOBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=C(C=C1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)




![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)

![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)






